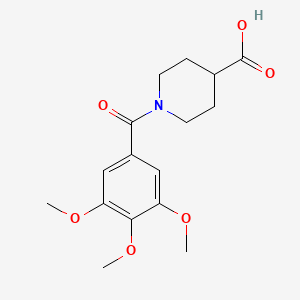
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multistep synthetic routes that incorporate the formation of key functional groups and skeletal structures characteristic of the benzodioxin and isoxazole moieties. Although specific synthesis details for this compound are not directly available, related research on antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involve steps like halogenation, amidation, and cyclization, which are common in the synthesis of complex organic molecules (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide often features planar and non-planar sections, where intramolecular hydrogen bonding and π-interactions play a crucial role in stabilizing the molecule's conformation. X-ray crystallography and spectroscopic methods like NMR and IR are typically employed to elucidate the structure, revealing how the arrangement of atoms and functional groups contributes to the molecule's properties and reactivity. For example, the molecular structure analysis of related benzamide derivatives highlights the importance of such interactions in defining the crystal packing and solid-state structure of these compounds (Rodier et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide and related molecules are influenced by their functional groups and molecular architecture. These compounds participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, depending on the nature of the reacting species and the reaction conditions. The presence of the benzodioxin and isoxazole rings introduces specific reactivity patterns, such as susceptibility to oxidation and the ability to form hydrogen bonds, which can be exploited in synthetic chemistry and drug design (Yu et al., 2009).
Physical Properties Analysis
The physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide, such as melting point, solubility, and stability, are crucial for its handling, storage, and application in various fields. These properties are determined by the compound's molecular structure, particularly the functional groups and overall molecular geometry. Studies on similar compounds reveal that the physical properties can vary widely based on slight modifications in the molecular structure, affecting their solubility in different solvents, thermal stability, and crystalline form (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide are characterized by its reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations. These properties are pivotal for the compound's potential applications in chemical synthesis, pharmaceuticals, and materials science. Analyzing the chemical behavior of structurally related compounds provides insights into how the presence of benzodioxin and isoxazole rings, along with other functional groups, influences the compound's chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions (Lynch et al., 2006).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-13(9(2)20-16-8)14(17)15-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGBOHVPWOSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5653299.png)
![(3aR*,6aR*)-2-(cyclobutylmethyl)-5-(2,4-dimethylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653311.png)
![2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)



![6-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5653336.png)

![(3-hydroxyphenyl)[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5653355.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653367.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5653375.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5653381.png)

![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)